molecular formula C33H40N4O5 B10771994 (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid

Cat. No.: B10771994
M. Wt: 576.7 g/mol
InChI Key: ADYHBZJCWPIGJS-CXVPADNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[3H]PD140376, being a radioligand, is primarily used in binding studies rather than undergoing extensive chemical reactions. it can participate in typical organic reactions such as:

Scientific Research Applications

[3H]PD140376 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

[3H]PD140376 exerts its effects by selectively binding to the cholecystokinin B/gastrin receptor. This binding inhibits the interaction of endogenous ligands, such as cholecystokinin and gastrin, with the receptor. The inhibition of these interactions helps in studying the physiological and pathological roles of these receptors in various tissues. The molecular targets and pathways involved include the modulation of receptor activity and downstream signaling pathways that regulate physiological processes such as anxiety and gastrointestinal motility .

Comparison with Similar Compounds

[3H]PD140376 is unique due to its high selectivity and affinity for the cholecystokinin B/gastrin receptor. Similar compounds include:

These compounds differ from [3H]PD140376 in their receptor selectivity, with [3H]PD140376 being highly selective for the cholecystokinin B/gastrin receptor, making it a valuable tool for studying this specific receptor subtype.

Properties

Molecular Formula

C33H40N4O5

Molecular Weight

576.7 g/mol

IUPAC Name

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid

InChI

InChI=1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1/i8T,9T

InChI Key

ADYHBZJCWPIGJS-CXVPADNPSA-N

Isomeric SMILES

[3H]C1=CC(=CC(=C1N)[3H])C[C@@H](CC(=O)O)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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